Ac-IETD-AFC

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

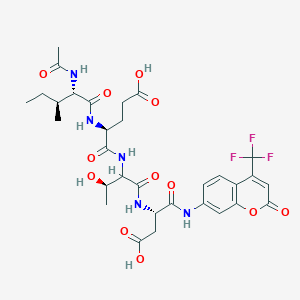

Ac-IETD-AFC is a synthetic tetrapeptide substrate that is cleaved by active human caspase-8. This substrate is cleaved between the aspartic acid and 7-amino-4-trifluoromethylcoumarin, releasing the fluorogenic 7-amino-4-trifluoromethylcoumarin, which is detected by spectrofluorometry . It is widely used in biochemical assays to measure caspase-8 activity, which plays a crucial role in the process of apoptosis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ac-IETD-AFC is synthesized using a peptide synthesizer and purified using standard protocols to achieve a purity of ≥98% . The synthesis involves the sequential addition of amino acids to form the tetrapeptide sequence isoleucine-glutamic acid-threonine-aspartic acid, followed by the attachment of the 7-amino-4-trifluoromethylcoumarin moiety .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale peptide synthesis techniques. The process includes the use of automated peptide synthesizers, high-performance liquid chromatography for purification, and lyophilization for storage . The compound is typically stored in dimethyl sulfoxide at -20°C to maintain its stability .

Analyse Des Réactions Chimiques

Types of Reactions

Ac-IETD-AFC undergoes hydrolysis when cleaved by caspase-8, resulting in the release of 7-amino-4-trifluoromethylcoumarin . This reaction is specific to caspase-8 and related enzymes that recognize the isoleucine-glutamic acid-threonine-aspartic acid sequence .

Common Reagents and Conditions

The hydrolysis reaction requires the presence of active caspase-8 and is typically conducted in a buffer solution containing tris(hydroxymethyl)aminomethane, sodium chloride, and imidazole at pH 8.0 . The reaction is monitored using a spectrofluorometer with an excitation wavelength of 400 nm and an emission wavelength range of 480-520 nm .

Major Products

The primary product of the hydrolysis reaction is 7-amino-4-trifluoromethylcoumarin, which exhibits strong fluorescence and is used as a marker for caspase-8 activity .

Applications De Recherche Scientifique

Ac-IETD-AFC is extensively used in scientific research to study apoptosis and caspase-8 activity. Its applications include:

Quantification of Apoptosis: Used in assays to measure the activity of caspase-8 in apoptotic cell lysates.

Drug Screening: Employed in high-throughput screening assays to identify potential inhibitors of caspase-8.

Cancer Research: Utilized to investigate the role of caspase-8 in cancer cell apoptosis and to evaluate the efficacy of anti-cancer drugs.

Neuroscience: Applied in studies examining the involvement of caspase-8 in neurodegenerative diseases.

Mécanisme D'action

Ac-IETD-AFC functions as a fluorogenic substrate for caspase-8. When caspase-8 cleaves the substrate at the aspartic acid-7-amino-4-trifluoromethylcoumarin bond, it releases the fluorescent 7-amino-4-trifluoromethylcoumarin . This fluorescence can be quantitatively measured, providing a direct indication of caspase-8 activity. The molecular target of this compound is the active site of caspase-8, and the pathway involved is the apoptotic signaling cascade .

Comparaison Avec Des Composés Similaires

Similar Compounds

Ac-DEVD-AFC: A fluorogenic substrate for caspase-3, which is cleaved to release 7-amino-4-trifluoromethylcoumarin.

Ac-YVAD-AFC: A fluorogenic substrate for caspase-1, also releasing 7-amino-4-trifluoromethylcoumarin upon cleavage.

Uniqueness

Ac-IETD-AFC is unique in its specificity for caspase-8, making it an essential tool for studying caspase-8-mediated apoptosis. Unlike other substrates, it provides a direct and quantitative measure of caspase-8 activity, which is crucial for understanding the role of this enzyme in various biological processes .

Activité Biologique

Ac-IETD-AFC (N-acetyl-Ile-Glu-Thr-Asp-7-amido-4-trifluoromethylcoumarin) is a synthetic tetrapeptide substrate that serves as a fluorogenic marker for the activity of caspase-8, an essential enzyme in the apoptotic pathway. Its ability to undergo cleavage by active caspase-8 makes it a valuable tool in apoptosis research, allowing for the quantification and identification of caspase activity in various biological contexts.

- Molecular Formula: C₃₈H₄₃F₃N₄O₇

- Molecular Weight: 729 Daltons

- CAS Number: 211990-57-7

This compound is specifically cleaved by caspase-8 at the IETD sequence. Upon cleavage, it releases the fluorescent moiety, AFC (7-amido-4-trifluoromethylcoumarin), which can be detected using fluorescence spectroscopy. The fluorescence intensity correlates with the amount of caspase-8 activity present in the sample, enabling quantitative analysis.

Applications in Research

- Caspase Activity Measurement:

-

In Vivo Studies:

- In studies involving ischemic conditions, such as middle cerebral artery occlusion (MCAO), this compound has been used to assess caspase-8 activation shortly after occlusion. Results indicated a significant increase in caspase-8 activity within 30 minutes post-event, highlighting its role in early apoptotic signaling during ischemic injury .

- Comparative Studies:

Case Study: Ischemia-Induced Apoptosis

A study examined the activation of caspases in a mouse model subjected to MCAO. The researchers measured the enzymatic activity using this compound alongside other substrates. The findings are summarized in Table 1:

| Time Post-MCAO | Caspase-8 Activity (μmol AFC/h/mg protein) | Caspase-3 Activity (μmol AFC/h/mg protein) |

|---|---|---|

| 0 hr | 0 | 0 |

| 30 min | 153.09 ± 2 | 110.54 ± 12 |

| 1 hr | 419.46 ± 45 | 322.45 ± 40 |

| 12 hr | 322.45 ± 40 | 385.9 ± 40 |

Statistical Analysis:

The data were analyzed using one-way ANOVA with post hoc testing, revealing significant differences between groups (p < 0.05) indicating that both caspases were activated during the early stages of ischemia .

Propriétés

Numéro CAS |

211990-57-7 |

|---|---|

Formule moléculaire |

C31H38F3N5O12 |

Poids moléculaire |

729.7 g/mol |

Nom IUPAC |

4-[(2-acetamido-3-methylpentanoyl)amino]-5-[[1-[[3-carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C31H38F3N5O12/c1-5-13(2)25(35-15(4)41)29(49)37-19(8-9-22(42)43)27(47)39-26(14(3)40)30(50)38-20(12-23(44)45)28(48)36-16-6-7-17-18(31(32,33)34)11-24(46)51-21(17)10-16/h6-7,10-11,13-14,19-20,25-26,40H,5,8-9,12H2,1-4H3,(H,35,41)(H,36,48)(H,37,49)(H,38,50)(H,39,47)(H,42,43)(H,44,45) |

Clé InChI |

CGUOWXRXLQXOKO-UHFFFAOYSA-N |

SMILES |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)C |

SMILES canonique |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)C |

Synonymes |

N-Acetyl-Ile-Glu-Thr-Asp-7-amino-4-Trifluoromethylcoumarin |

Origine du produit |

United States |

Q1: What is Ac-IETD-AFC and how is it used to study apoptosis?

A1: this compound (Acetyl-Ile-Glu-Thr-Asp-AFC) is a fluorogenic substrate specifically designed for detecting and measuring the activity of caspase-8, a key protease involved in apoptosis. [, ]

- Detection: AFC is fluorescent, allowing for the quantitative measurement of caspase-8 activity. The increase in fluorescence directly correlates with caspase-8 activity levels. [, ]

Q2: The research papers mention the "mitochondria pathway of apoptosis." How is caspase-8, the target of this compound, involved in this pathway?

A2: There are two main pathways of apoptosis: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.

- Caspase-8's role: While often associated with the extrinsic pathway, caspase-8 can play a role in the mitochondrial pathway in certain cell types or under specific conditions. []

- Connecting the pathways: In some cases, active caspase-8 can cleave Bid, a pro-apoptotic protein, which then translocates to the mitochondria, triggering the intrinsic apoptotic pathway. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.